molecular formula C31H53NO3 B1233580 Ethyl 2-(docosanoylamino)benzoate CAS No. 209523-04-6

Ethyl 2-(docosanoylamino)benzoate

Cat. No.: B1233580
CAS No.: 209523-04-6
M. Wt: 487.8 g/mol
InChI Key: ZCKYIMVVSFEAIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(docosanoylamino)benzoate is a benzoate ester derivative featuring a docosanoylamino (C22 acylated amino) substituent at the 2-position of the benzene ring. This structural motif combines a long hydrophobic alkyl chain with a polar amide linkage, imparting unique physicochemical properties. The compound’s molecular weight is significantly influenced by the docosanoyl group (~C22H43O), distinguishing it from simpler benzoate esters like ethyl benzoate (C9H10O2, MW 150.18) . The long alkyl chain likely reduces solubility in polar solvents while enhancing thermal stability and lipophilicity, making it relevant for applications in materials science or surfactants.

Properties

CAS No.

209523-04-6

Molecular Formula

C31H53NO3

Molecular Weight

487.8 g/mol

IUPAC Name

ethyl 2-(docosanoylamino)benzoate

InChI

InChI=1S/C31H53NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-30(33)32-29-26-24-23-25-28(29)31(34)35-4-2/h23-26H,3-22,27H2,1-2H3,(H,32,33)

InChI Key

ZCKYIMVVSFEAIM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC=C1C(=O)OCC

Synonyms

ethyl N-docosanoylanthranilate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(docosanoylamino)benzoate can be compared to analogs with differing substituent positions and functional groups:

Compound Substituent Position Functional Group Molecular Weight Key Properties/Applications
Ethyl 2-methoxybenzoate 2-position Methoxy (-OCH3) 180.20 Higher polarity; used in flavoring agents
Ethyl 4-(dimethylamino)benzoate 4-position Dimethylamino (-N(CH3)2) ~193.24 Photoinitiator in resins; higher reactivity
Ethyl benzoate None Ester (-COO-) 150.18 Solvent, flavoring agent
  • Functional Groups: The docosanoylamino group introduces a long alkyl chain, increasing hydrophobicity compared to methoxy or dimethylamino substituents. This could enhance its utility in lipid-based formulations or as a stabilizer in polymers.

Physicochemical Properties

  • Solubility: Ethyl 2-methoxybenzoate is soluble in ethanol , whereas the long alkyl chain in this compound likely limits solubility to nonpolar solvents.
  • Thermal Stability: The docosanoyl group may increase melting point compared to Ethyl benzoate (mp ~ -34°C ), though direct data is unavailable.

Research Findings and Trends

  • Structural Analog Studies: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate-based co-initiators, suggesting that substituent type and position critically influence performance .
  • Toxicity Considerations: Ethyl benzoate exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) , but the docosanoylamino group’s impact on toxicity remains unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(docosanoylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(docosanoylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.